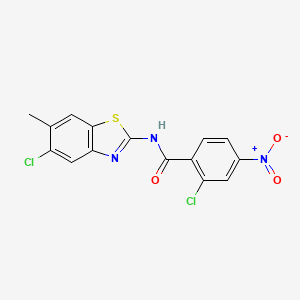![molecular formula C18H12ClN3O5 B3548250 N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3548250.png)
N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
Descripción general
Descripción
“N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. It is related to the family of carbamates . Carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .
Synthesis Analysis
The synthesis of similar compounds often involves a simple nucleophilic substitution reaction . The products are typically characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions . These reactions are characterized by their simplicity and the ability to produce a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using a variety of spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the compound’s molecular structure and can help confirm its identity .Mecanismo De Acción
While the specific mechanism of action for “N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide” is not available, similar compounds, such as 4-Nitrophenyl chloroformate, are known to be used as coupling agents in the synthesis of ureas, carbamates, and carbonates . They are also used as building blocks in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Direcciones Futuras
The future directions for research on “N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide” and similar compounds could involve further exploration of their potential biological activities. This could include in vitro and in silico antimicrobial and antioxidant activities . Additionally, molecular docking studies could be carried out to study the binding mode of these compounds with various receptors .
Propiedades
IUPAC Name |
N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c19-11-6-7-15(21-18(24)16-5-2-8-27-16)14(9-11)17(23)20-12-3-1-4-13(10-12)22(25)26/h1-10H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIVMFGLHAXYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3548173.png)
![N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3548178.png)
![N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B3548181.png)

![3-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3548207.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3548208.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3548216.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B3548221.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B3548227.png)
![2-({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B3548228.png)
![8-ETHYL-5-OXO-2-[4-(2-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B3548242.png)
![2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3548254.png)
![7-(4-{[(3,4-difluorobenzoyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3548261.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3548269.png)
